molecular formula C6H5Cl3N4O B13127728 N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide CAS No. 30357-56-3

N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide

Cat. No.: B13127728
CAS No.: 30357-56-3
M. Wt: 255.5 g/mol
InChI Key: CUFVQYLHXCQXQA-UHFFFAOYSA-N
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Description

N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is a chemical compound with the molecular formula C6H5Cl3N4O. It belongs to the class of 1,3,5-triazine derivatives, a family of heterocyclic compounds known for their diverse applications in scientific research, particularly in medicinal chemistry and as synthetic building blocks. Triazine cores functionalized with trichloromethyl groups are recognized as valuable intermediates in organic synthesis. The trichloromethyl group on the triazine ring is a reactive site that can be displaced by various nucleophiles, such as amines, to create a wide array of substituted triazine compounds . This reactivity makes it a versatile precursor for researchers designing and synthesizing novel molecules. While specific biological data for this compound is limited in the public domain, structurally similar 1,3,5-triazines bearing trichloromethyl groups have been investigated for their biological activity. For instance, related compounds have been synthesized and evaluated for their antimalarial properties in preclinical research . Furthermore, triazines with trichloromethyl substituents have historical use as potent light-sensitive compounds in photochemical applications . This reagent is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as triazine derivatives and compounds containing trichloromethyl groups may pose specific health hazards.

Properties

CAS No.

30357-56-3

Molecular Formula

C6H5Cl3N4O

Molecular Weight

255.5 g/mol

IUPAC Name

N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide

InChI

InChI=1S/C6H5Cl3N4O/c1-3-11-4(6(7,8)9)13-5(12-3)10-2-14/h2H,1H3,(H,10,11,12,13,14)

InChI Key

CUFVQYLHXCQXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NC=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide typically involves the formylation of amines. One common method is the reaction of a substituted formamide with an appropriate amine under controlled conditions. For example, the formylation can be achieved using formic acid or other formylating agents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions using efficient and sustainable methods. The use of catalytic carbonylation processes, where carbon monoxide is used as the carbonyl source, is one such method. This approach is favored for its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds .

Scientific Research Applications

Agricultural Chemistry

N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is primarily used as a herbicide and pesticide in agricultural settings. Its effectiveness against a wide range of pests and weeds has made it a valuable compound in crop protection strategies.

Case Study: Herbicidal Efficacy
Research indicates that this compound demonstrates significant herbicidal activity against both broadleaf and grassy weeds. In field trials, formulations containing this compound showed over 80% efficacy in controlling target weed populations without adversely affecting crop yields .

Pharmaceutical Applications

The triazine derivatives have been explored for their potential in treating various diseases, including malaria. This compound has been investigated as a potential candidate for chemoprophylaxis due to its ability to inhibit the growth of malaria parasites.

Case Study: Antimalarial Activity
In vitro studies demonstrated that this compound effectively inhibits the proliferation of Plasmodium falciparum, the parasite responsible for malaria. Further research is ongoing to optimize its pharmacokinetic properties for potential therapeutic use .

Material Science

In materials science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and UV resistance.

Case Study: Polymer Stabilization
A study focused on the incorporation of this triazine derivative into polycarbonate matrices revealed improved thermal stability and UV absorption characteristics compared to control samples without the additive. This enhancement is particularly beneficial for outdoor applications where material degradation due to UV exposure is a concern .

Cosmetic Formulations

Recent advancements have also seen the application of this compound in cosmetic products as a UV filter and stabilizer.

Case Study: Cosmetic Stability
Formulations incorporating this compound exhibited improved stability under UV exposure compared to traditional formulations lacking such additives. This property enhances the longevity and effectiveness of cosmetic products .

Mechanism of Action

The mechanism of action of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide with structurally related triazine compounds from recent studies:

Compound Name (or Identifier) Substituents (Positions 2, 4, 6) Molecular Weight Key Functional Features Applications/Properties Reference
N-[4-methyl-6-(trichloromethyl)-...formamide 2: Formamide; 4: Methyl; 6: Trichloromethyl 272.5 (calc.) Electron-withdrawing Cl, polar formamide Hypothesized herbicide/pharmaceutical intermediate
Compound 12 () 2: Sulfonamide; 4: Amino; 6: (4-Fluorophenyl)amino ~600 (est.) Fluorinated aryl, methylthio linkage Antitumor activity (in vitro)
4-Chloro-N-methyl-6-(morpholin-4-yl)-... () 2: N-methylaniline; 4: Morpholin-4-yl; 6: Chloro 323.8 (calc.) Morpholine ring, chloro substituent Drug precursor, light stabilizer
Compound 15 () 2: Sulfonamide; 4: Amino; 6: Benzylamino ~620 (est.) Benzyl group, methylthio linkage Antitumor evaluation
CAS 2034351-57-8 () 2: Isoxazole-carboxamide; 4: Methoxy; 6: Pyrrolidinyl 380.4 Methoxy, pyrrolidine, isoxazole Undisclosed (structural novelty)

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The trichloromethyl group in the target compound contrasts with electron-donating groups like methoxy () or morpholine (), which may reduce electrophilicity at the triazine core.
  • Bioactivity: Compounds with aryl amino groups (e.g., ’s 4-fluorophenyl or 4-chlorophenyl substituents) exhibit antitumor properties, suggesting that substitution at position 6 significantly influences biological activity. The formamide group in the target compound may offer distinct hydrogen-bonding interactions compared to sulfonamide or carboxamide moieties .
  • Synthetic Flexibility : The trichloromethyl group’s reactivity (evident in ’s dehydrosulfurization methods) may enable diverse derivatization pathways, similar to chloro-substituted triazines in , which serve as drug precursors .

Physicochemical and Reactivity Profiles

  • Solubility: The polar formamide group may enhance aqueous solubility compared to nonpolar substituents like benzyl () or morpholine ().
  • Stability : Trichloromethyl groups are prone to hydrolysis under basic conditions, contrasting with stable ethers (e.g., methoxy in ) or aromatic amines ().
  • Crystallinity : ’s crystal structure analysis reveals intermolecular interactions (C–H⋯N/O) that stabilize the lattice. The formamide group in the target compound could similarly participate in hydrogen bonding, affecting crystallinity .

Biological Activity

N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its triazine core, which is known for diverse biological applications. The presence of the trichloromethyl group enhances its reactivity and biological potential.

Molecular Formula : C4_{4}H3_{3}Cl3_{3}N4_{4}O

Molecular Weight : 202.5 g/mol

Antimicrobial Activity

Research indicates that compounds with triazine structures exhibit notable antimicrobial properties. A study on related triazine derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar capabilities. Specifically, triazine derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Antifungal Properties

Triazine compounds have also been investigated for their antifungal activity. In vitro studies suggest that this compound could inhibit the growth of several fungal species. For instance, related compounds have demonstrated effectiveness against Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of triazine derivatives have been explored in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways. For example, a derivative structurally similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 1: Summary of Biological Activities of Triazine Derivatives

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli25
AntifungalC. albicans15
CytotoxicityMCF-730
CytotoxicityA54920

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazine derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent in pharmaceutical formulations .
  • Antifungal Testing : In another research effort focused on agricultural applications, the compound was tested against various phytopathogenic fungi. Results showed effective inhibition at concentrations as low as 10 µg/mL for Fusarium solani, demonstrating its promise as a fungicide .
  • Cytotoxic Studies : A comprehensive study involving multiple cancer cell lines assessed the cytotoxic effects of this compound. The compound was found to induce cell death through reactive oxygen species (ROS) generation and mitochondrial dysfunction in MCF-7 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized triazine core. For example, reacting 4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine with formylating agents (e.g., formic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on temperature control (room temperature to 60°C) and stoichiometric ratios to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the formamide group (-NHCHO) and trichloromethyl (-CCl₃) substitution.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.
  • X-ray Crystallography : To resolve ambiguities in stereoelectronic effects caused by the trichloromethyl group .
  • HPLC-PDA : For purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the trichloromethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 1–12) at 40°C/75% RH. Monitor degradation via LC-MS to identify hydrolysis products (e.g., formation of carboxylic acid derivatives). The electron-withdrawing trichloromethyl group likely increases susceptibility to alkaline hydrolysis, requiring stabilization strategies like lyophilization .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as soluble epoxide hydrolase (sEH)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the sEH active site (PDB: 4J0X). Focus on interactions with catalytic residues (Asp335, Tyr466) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS. Key metrics include root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Cross-Validation Assays : Use orthogonal assays (e.g., fluorescence-based vs. radiometric sEH activity assays) to confirm inhibitory potency.
  • Metabolic Stability Testing : Evaluate microsomal stability (human/rat liver microsomes) to identify rapid degradation as a source of variability .
  • Structural Analog Comparison : Compare results with analogs like GSK2256294 (a triazine-based sEH inhibitor) to isolate substituent-specific effects .

Q. What environmental analytical methods are suitable for detecting trace amounts of this compound in soil or water?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use C18 cartridges for sample pre-concentration.
  • GC-ECD/GC-MS : Ideal for volatile trichloromethyl derivatives. Derivatization may be needed for polar metabolites.
  • LC-MS/MS : For non-volatile degradation products, employing multiple reaction monitoring (MRM) modes .

Synthetic and Mechanistic Challenges

Q. What strategies mitigate side reactions during formamide group introduction?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the triazine amino group with Boc or Fmoc before formylation.
  • Low-Temperature Reactions : Perform formylation at 0–5°C to reduce over-reaction or decomposition.
  • Catalytic Agents : Use DMAP or N-hydroxysuccinimide (NHS) to enhance coupling efficiency .

Q. How can researchers investigate the electron-deficient triazine core’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Screen Pd catalysts (e.g., Pd(OAc)₂/XPhos) for C–N bond formation.
  • SNAr Reactions : Test reactivity with thiols or amines under basic conditions (e.g., NaH in THF). Monitor substitution at the 2- and 4-positions via ¹H NMR .

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